
Rebamipide, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rebamipide, (S)- is a synthetic compound that has been used in various scientific research studies. It is a derivative of 2-(1H)-quinolinone and has been found to have potential therapeutic effects in various diseases.
Wirkmechanismus
Rebamipide, (S)- exerts its therapeutic effects through various mechanisms of action. It has been found to increase the production of prostaglandin E2 (PGE2), which plays a crucial role in the maintenance of gastric mucosal integrity. Rebamipide, (S)- also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress. Additionally, Rebamipide, (S)- has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Biochemische Und Physiologische Effekte
Rebamipide, (S)- has been found to have various biochemical and physiological effects. It has been found to increase the expression of mucin genes, which play a crucial role in the maintenance of gastric mucosal integrity. Rebamipide, (S)- also increases the expression of heat shock proteins (HSPs), which play a crucial role in the protection of cells against stress-induced damage. Additionally, Rebamipide, (S)- has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
Rebamipide, (S)- has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, Rebamipide, (S)- has been extensively studied, and there is a vast amount of scientific literature available on its properties and potential therapeutic effects. However, Rebamipide, (S)- also has some limitations for lab experiments. It is a highly reactive compound, which means that it can be challenging to handle and store. Additionally, Rebamipide, (S)- can be expensive to synthesize.
Zukünftige Richtungen
There are several future directions for research on Rebamipide, (S)-. One potential area of research is the development of more efficient synthesis methods for Rebamipide, (S)-. Additionally, there is a need for more research on the potential therapeutic effects of Rebamipide, (S)- in various diseases. Further studies are also needed to elucidate the precise mechanisms of action of Rebamipide, (S)-. Finally, there is a need for more research on the safety and toxicity of Rebamipide, (S)-.
Conclusion:
Rebamipide, (S)- is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, antioxidant, and cytoprotective properties. Rebamipide, (S)- exerts its therapeutic effects through various mechanisms of action, including the production of PGE2, inhibition of ROS production, and inhibition of pro-inflammatory cytokines. Rebamipide, (S)- has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on Rebamipide, (S)-, including the development of more efficient synthesis methods, further studies on its potential therapeutic effects, and research on its safety and toxicity.
Synthesemethoden
The synthesis of Rebamipide, (S)- involves the reaction of 2-amino-3-chloro-4,5-dimethylbenzoic acid with 2-amino-6-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of Rebamipide, (S)-.
Wissenschaftliche Forschungsanwendungen
Rebamipide, (S)- has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, antioxidant, and cytoprotective properties. Rebamipide, (S)- has been studied for its potential use in the treatment of gastric ulcers, dry eye syndrome, and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
111911-88-7 |
|---|---|
Produktname |
Rebamipide, (S)- |
Molekularformel |
C19H15ClN2O4 |
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
(2S)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m0/s1 |
InChI-Schlüssel |
ALLWOAVDORUJLA-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
Synonyme |
4-Quinolinepropanoic acid, a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



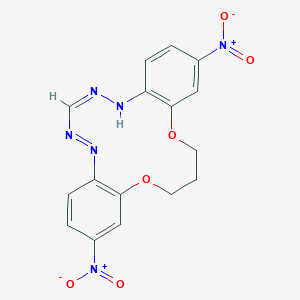
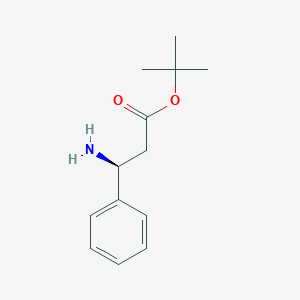

![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
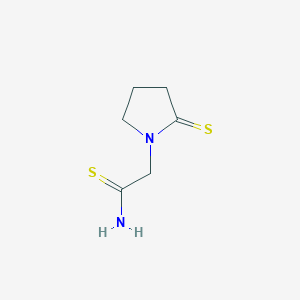
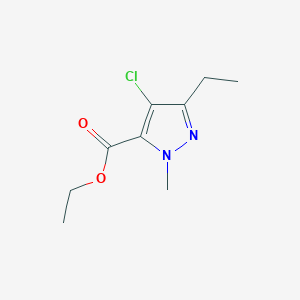
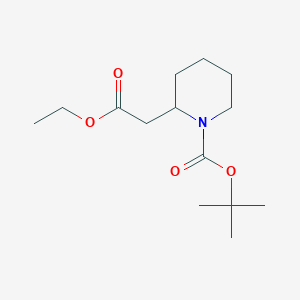
![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)
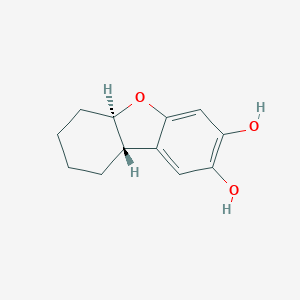
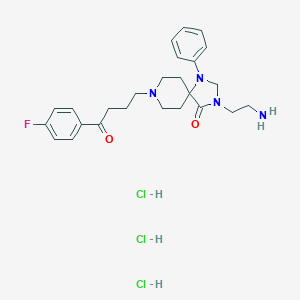
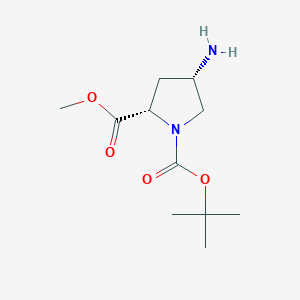
![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)